![molecular formula C28H26N4O5S B2937688 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-02-2](/img/structure/B2937688.png)

7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

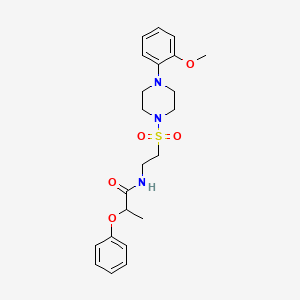

The compound “7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including cyclization, ring opening, and intermolecular cycloaddition . The specific reactivity of this compound would depend on its exact structure and the conditions under which it is used. Unfortunately, specific chemical reaction analysis for this compound is not available in the current literature.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives can have a wide range of properties, influenced by factors such as the presence of functional groups and the arrangement of atoms in the molecule . Unfortunately, specific physical and chemical property data for this compound is not available in the current literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Some novel derivatives including quinazoline compounds have been synthesized and evaluated for their antimicrobial activities. Certain compounds displayed good to moderate activities against various microorganisms, showcasing the potential of quinazoline derivatives in developing antimicrobial agents (Bektaş et al., 2007).

Pharmacological Activity of Quinazoline Derivatives

Quinazoline derivatives have been studied for their pharmacological activities, including their potential as α1-Adrenoceptor antagonists. These compounds demonstrate significant effects in rat models, suggesting potential applications in cardiovascular diseases (Yen et al., 1996).

Antitumor and Antiviral Agents

A series of quinazoline derivatives have been synthesized and tested for antitumor and antiviral activities. Notably, some compounds exhibited broad-spectrum antitumor activity and moderate anti-HIV-1 potency, indicating their potential as therapeutic agents in cancer and viral infections (El-Sherbeny et al., 2003).

Antihypertensive Action and α1-Adrenoceptor Blockade

Research on DL-017, a quinazoline derivative, has shown its potential in reducing arterial pressure without significant reflex tachycardia or loss of autoregulation of cerebral blood flow. These properties suggest its suitability for chronic treatment of hypertension (Tsai et al., 2001).

Insecticidal Efficacy of Bis Quinazolinone Derivatives

The synthesis of novel bis quinazolinone derivatives and their insecticidal efficacy have been explored. These compounds offer potential as insecticides, expanding the utility of quinazoline derivatives into agricultural applications (El-Shahawi et al., 2016).

Antitumor Agents

Novel quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against various cancer cell lines. These findings indicate the potential of these compounds in cancer therapy (Li et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of piperazine , which is known to interact with various neurotransmitter systems in the brain, including the serotonergic and dopaminergic systems . .

Mode of Action

Given its structural similarity to piperazine derivatives, it is possible that it may interact with neurotransmitter systems in the brain . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to affect various neurotransmitter systems, including the serotonergic and dopaminergic systems . This can lead to changes in neural signaling and potentially affect a variety of physiological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Piperazine derivatives are generally well absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to piperazine derivatives, it may have effects on neural signaling and potentially affect a variety of physiological processes . .

Eigenschaften

IUPAC Name |

7-[[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O5S/c1-35-21-4-2-3-20(13-21)30-9-11-31(12-10-30)26(33)19-7-5-18(6-8-19)16-32-27(34)22-14-24-25(37-17-36-24)15-23(22)29-28(32)38/h2-8,13-15,22H,9-12,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUZUWPHHXATKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2937605.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2937606.png)

![Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate](/img/structure/B2937620.png)

![3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2937623.png)

![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)